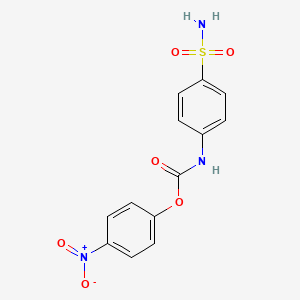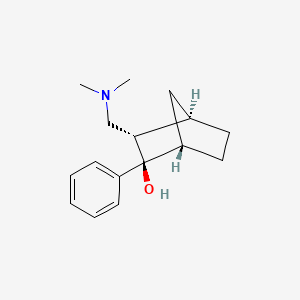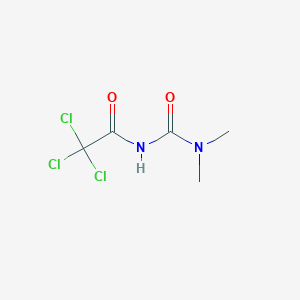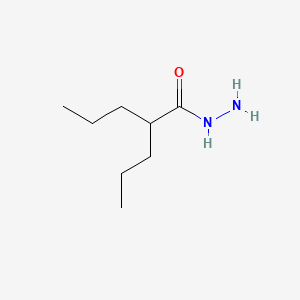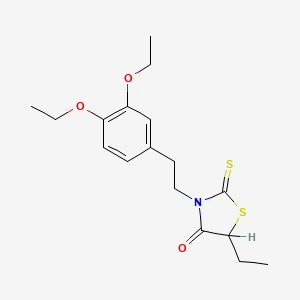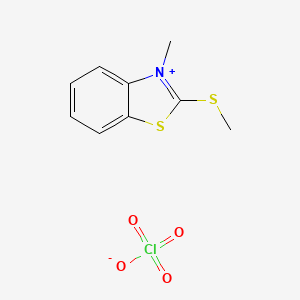
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylsulfanyl)aniline. This intermediate is then cyclized with carbon disulfide and methyl iodide to yield the desired thiazole compound. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods such as microwave irradiation can be employed to reduce reaction times and improve overall sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-1,3-benzothiazole
- 3-Methyl-2-benzothiazolinone
- 2-Methyl-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is unique due to its perchlorate anion, which can enhance its solubility and reactivity. Additionally, the presence of both methyl and methylsulfanyl groups in the thiazole ring provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
CAS No. |
21377-13-9 |
|---|---|
Molecular Formula |
C9H10ClNO4S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NS2.ClHO4/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VFTNZUPSEWPBOH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
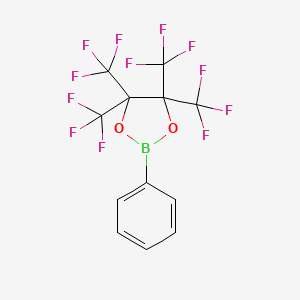
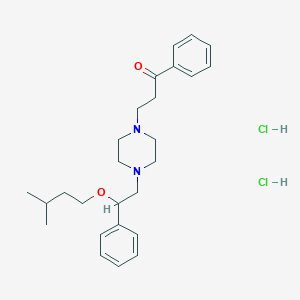



![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
